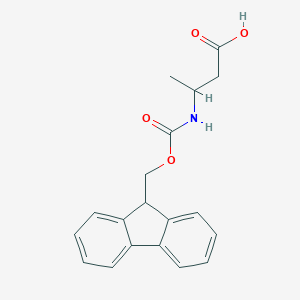

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407597 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186320-18-3 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

Authored by a Senior Application Scientist

Introduction: The Strategic Value of β-Amino Acids in Peptide Science

In the landscape of drug discovery and biomaterial engineering, the incorporation of non-proteinogenic amino acids into peptide frameworks is a cornerstone of innovation. This compound, commonly known as Fmoc-3-aminobutanoic acid or Fmoc-β-homoalanine, is a pivotal building block in this arena. As a β-amino acid, it introduces an additional carbon into the peptide backbone compared to its α-amino acid counterparts. This seemingly subtle modification has profound implications, including the induction of novel secondary structures like helices and turns, and a marked enhancement in proteolytic stability.[1] These attributes are highly sought after for developing peptide-based therapeutics with improved in vivo half-lives and for creating advanced biomaterials with unique conformational properties.[1]

This guide provides a comprehensive technical overview of the synthesis of Fmoc-3-aminobutanoic acid, grounded in established chemical principles and field-proven methodologies. It is designed for researchers, chemists, and drug development professionals who require a robust and reliable protocol for obtaining this valuable synthetic intermediate.

Core Synthesis Pathway: Fmoc Protection of 3-Aminobutanoic Acid

The most direct and widely adopted strategy for synthesizing Fmoc-3-aminobutanoic acid is the N-acylation of the free β-amino acid, 3-aminobutanoic acid, with a suitable fluorenylmethyloxycarbonyl (Fmoc) donating reagent. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in a biphasic system or an aqueous/organic solvent mixture under basic conditions.

The foundational logic of this process is to exploit the nucleophilicity of the primary amine on 3-aminobutanoic acid, which attacks the electrophilic carbonyl carbon of the Fmoc-donating reagent. A base is essential to neutralize the resulting acid and to maintain the amine in its deprotonated, nucleophilic state.

Caption: General workflow for the synthesis of Fmoc-3-aminobutanoic acid.

Choosing the Right Fmoc Reagent: Fmoc-Cl vs. Fmoc-OSu

The choice of the Fmoc-donating reagent is a critical decision point.

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl): This reagent is highly reactive and often provides rapid reaction times. However, it is susceptible to hydrolysis and can be more challenging to handle.

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): This reagent is a stable, crystalline solid that is less prone to hydrolysis, making it easier to handle and store.[2] While the reaction may be slightly slower than with Fmoc-Cl, it often leads to cleaner reactions with fewer byproducts. A noteworthy consideration is the potential for Fmoc-OSu to generate Fmoc-β-alanine as a side product through a Lossen-type rearrangement, which may require careful purification to remove.[3]

For robustness and reproducibility, this guide will detail the protocol using Fmoc-OSu.

Detailed Experimental Protocol

This protocol is adapted from established methods for the Fmoc-protection of similar amino acids, such as β-alanine.[4][5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |

| 3-Aminobutanoic acid | 103.12 | ≥98% | Starting material. |

| Fmoc-OSu | 337.32 | ≥99% | Fmoc-donating reagent. |

| Sodium Carbonate (Na₂CO₃) | 105.99 | Anhydrous, ACS Reagent | Base. |

| Acetone | 58.08 | ACS Reagent | Organic solvent. |

| Deionized Water | 18.02 | High Purity | Aqueous solvent. |

| Hydrochloric Acid (HCl) | 36.46 | 1 M or 2 M solution | For acidification. |

| Ethyl Acetate | 88.11 | ACS Reagent | Extraction solvent. |

| Brine (sat. NaCl) | - | - | For washing. |

| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Drying agent. |

Step-by-Step Methodology

-

Dissolution of Amino Acid:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobutanoic acid (1.0 eq.) in a 10% aqueous sodium carbonate solution. The volume should be sufficient to fully dissolve the amino acid (e.g., 5.0 g of amino acid in 50 mL of 10% Na₂CO₃).

-

Cool the resulting clear solution to 0 °C in an ice-water bath. The low temperature is crucial to control the reaction's exothermicity and minimize side reactions, including the hydrolysis of Fmoc-OSu.

-

-

Preparation of Fmoc-OSu Solution:

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in acetone. Using a slight excess of the Fmoc reagent ensures the complete consumption of the starting amino acid.

-

-

Fmocylation Reaction:

-

Add the Fmoc-OSu solution dropwise to the chilled, stirring amino acid solution over 30-45 minutes. A slow, controlled addition is paramount to maintain a low temperature and prevent rapid, localized concentration changes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring vigorously overnight (12-16 hours) to ensure the reaction proceeds to completion.

-

-

Work-up and Product Isolation:

-

Acidify the reaction mixture to a pH of approximately 2 by slowly adding 1 M HCl.[2] This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution, and also neutralizes any remaining sodium carbonate.

-

The Fmoc-protected amino acid will typically appear as a white solid.

-

Extract the product from the acidified mixture using ethyl acetate (3x the volume of the aqueous phase). Ethyl acetate is a suitable solvent for the product while being immiscible with the aqueous phase.

-

Combine the organic layers and wash sequentially with water and then brine. This removes residual acid and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a white solid or foam.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexane.[5] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Self-Validating System: In-Process Checks

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against the starting amino acid. The disappearance of the starting material indicates reaction completion.

-

pH Control: During acidification, use pH paper or a calibrated pH meter to ensure the target pH of ~2 is reached. Over-acidification should be avoided, but incomplete acidification will lead to poor product recovery.

-

Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Solid-Phase Peptide Synthesis (SPPS)

The synthesized Fmoc-3-aminobutanoic acid is now ready for use as a building block in Fmoc-based SPPS.[6] The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A typical coupling cycle involves two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed using a solution of 20% piperidine in a solvent like N,N-Dimethylformamide (DMF).[1][7] This exposes a free primary or secondary amine.

-

Coupling: The carboxylic acid of the incoming Fmoc-3-aminobutanoic acid is activated using a coupling reagent.[1] A highly effective and common system involves HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA).[1] This activated amino acid is then added to the resin, where it reacts with the free amine to form a new peptide bond.

The success of the coupling step is often monitored using a qualitative Kaiser test, which detects the presence of free primary amines.[1] A negative test (yellow beads) indicates a complete reaction.[1]

Conclusion

The synthesis of this compound is a straightforward yet critical procedure for chemists engaged in advanced peptide synthesis. The protocol detailed herein, based on the Fmoc-protection of 3-aminobutanoic acid, represents a reliable and scalable method. By understanding the rationale behind reagent selection, reaction conditions, and purification strategies, researchers can confidently produce high-quality Fmoc-β-homoalanine. The successful incorporation of this building block into peptide sequences opens up a vast design space for creating novel therapeutics and functional biomaterials with enhanced stability and unique structural motifs.

References

- BenchChem. (2025). Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis.

- BenchChem. (2025).

- Smolecule. 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid.

- Smolecule. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid.

- PubChem. This compound.

- BOC Sciences.

- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

- Guidechem. How is FMOC-b-Ala-OH prepared and used in drug and peptide synthesis?.

- ChemicalBook. FMOC-b-Ala-OH synthesis.

- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766.

- BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid properties

An In-depth Technical Guide to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic Acid for Advanced Research Applications

Abstract

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, commonly known as Fmoc-(S)-β-Homoalanine, is a non-proteinogenic β-amino acid derivative of significant interest in modern peptidomimetic and drug discovery research. The strategic incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function renders it an ideal building block for Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of its core properties, synthesis rationale, critical applications in peptide chemistry, and robust analytical characterization methods. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound to construct novel peptide analogues with tailored biological activities and enhanced stability.

Introduction: The Strategic Value of Fmoc-(S)-3-aminobutanoic Acid

The field of peptide-based therapeutics is increasingly focused on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The introduction of non-natural amino acids is a cornerstone of this effort. Fmoc-(S)-3-aminobutanoic acid, a chiral β-amino acid, serves as a powerful tool in this context. Its β-amino acid backbone, when incorporated into a peptide sequence, induces unique secondary structures (e.g., helices and turns) and confers significant resistance to enzymatic degradation by proteases, which typically recognize α-amino acid linkages.

The key to its utility in synthesis is the 9-fluorenylmethoxycarbonyl (Fmoc) group . This protecting group is the foundation of one of the most widely used orthogonal strategies in peptide synthesis.[1][2] Its defining characteristic is its lability to mild basic conditions (typically piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection, allowing for precise, stepwise assembly of complex peptide chains.[2][3]

Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and analysis. The key identifiers and characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | PubChem |

| Synonyms | Fmoc-(S)-3-aminobutanoic acid, Fmoc-L-β-homoalanine, Fmoc-L-beta-homoalanine | PubChem |

| CAS Number | 186320-19-4 (for (S)-isomer) | Various Suppliers |

| Molecular Formula | C₁₉H₁₉NO₄ | [4] |

| Molecular Weight | 325.36 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [5] |

| SMILES | CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | PubChem |

| InChI | InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | PubChem |

Synthesis and Quality Control Rationale

The synthesis of Fmoc-(S)-3-aminobutanoic acid typically involves the reaction of (S)-3-aminobutanoic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc reagent.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as pyridine or sodium bicarbonate, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the reaction.

-

Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or dioxane are employed to ensure all reactants remain in solution and to prevent hydrolysis of the highly reactive Fmoc-Cl.[6]

-

Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This minimizes the formation of side products.[6]

Purification is typically achieved via crystallization or column chromatography to yield a product of high purity (>98%), which is essential for successful peptide synthesis where impurities can terminate chain elongation.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1][3] The workflow is a cyclical process designed for efficiency and automation.

Diagram: Chemical Structure of Fmoc-(S)-3-aminobutanoic Acid

Caption: Structure of Fmoc-(S)-3-aminobutanoic acid.

Detailed Step-by-Step SPPS Coupling Protocol

This protocol outlines the incorporation of Fmoc-(S)-3-aminobutanoic acid onto a resin-bound peptide chain with a free N-terminal amine.

-

Resin Preparation:

-

Action: Swell the peptide-resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF), for 30-60 minutes.

-

Rationale: Swelling the resin ensures that all reactive sites within the polymer matrix are accessible for subsequent chemical steps.

-

-

Fmoc-Deprotection:

-

Action: Treat the resin with a 20% solution of piperidine in DMF. This is often performed in stages (e.g., 2 minutes, then 8 minutes).

-

Rationale: Piperidine is a mild, non-nucleophilic secondary amine that cleaves the Fmoc group via a β-elimination mechanism. The resulting dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct, which can be monitored by UV spectroscopy (~301 nm) to quantify reaction completion. Staged additions ensure complete removal without prolonged exposure that could degrade sensitive sequences.[6]

-

-

Washing:

-

Action: Thoroughly wash the resin with DMF (5-6 cycles) to remove all traces of piperidine and the Fmoc-adduct.

-

Rationale: Residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction. This is a critical step for achieving high coupling efficiency.

-

-

Amino Acid Activation & Coupling:

-

Action: In a separate vessel, pre-activate Fmoc-(S)-3-aminobutanoic acid (3-5 equivalents) with a coupling agent such as HATU or HBTU (0.95 eq. relative to the amino acid) and a base like DIPEA (2 eq. relative to the coupling agent) in DMF for 2-5 minutes. Add this activation mixture to the washed resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Rationale: Carboxylic acids do not react directly with amines to form amide bonds under these conditions. Coupling agents like HATU form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the free N-terminal amine on the resin. DIPEA acts as a non-nucleophilic base to maintain the necessary pH for the reaction.

-

-

Validation of Coupling (Optional but Recommended):

-

Action: Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

Rationale: The Kaiser test detects free primary amines. A negative result (yellow beads) indicates that the coupling reaction is complete. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.

-

-

Final Washing:

-

Action: Wash the resin thoroughly with DMF followed by a solvent like Dichloromethane (DCM) to remove excess reagents and byproducts.

-

Rationale: This prepares the resin for the next cycle of deprotection and coupling or for final cleavage from the resin.

-

Diagram: SPPS Workflow for a Single Coupling Cycle

Caption: Core steps in one cycle of Fmoc-based SPPS.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and structure of both the initial building block and the final peptide.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% TFA). The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy (at ~265 nm and 301 nm).[7] The limit of quantitation for Fmoc-amino acids can be as low as 1-5 picomoles.[7]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the compound. For C₁₉H₁₉NO₄, the expected monoisotopic mass is approximately 325.13 Da.[4] This provides unambiguous confirmation of the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the precise chemical structure. Key expected signals in ¹H NMR would include the characteristic aromatic protons of the fluorenyl group, the methine and methylene protons of the Fmoc linker, and the distinct signals for the butanoic acid backbone.

Safety and Handling

While specific toxicity data is limited, compounds of this class should be handled with standard laboratory precautions.

-

Hazard Classification: May cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8]

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a cool, dry place, sealed tightly to prevent moisture absorption. Recommended storage is often at 2-8°C for long-term stability.[9]

Conclusion

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is a highly valuable and versatile building block for advanced peptide chemistry. Its β-amino acid structure offers a route to creating peptides with enhanced proteolytic stability and novel conformational properties. The presence of the base-labile Fmoc group makes it perfectly suited for the well-established and automatable workflows of solid-phase peptide synthesis. A thorough understanding of its properties, handling, and application protocols, as detailed in this guide, enables researchers to effectively utilize this reagent in the development of next-generation peptidomimetics and therapeutic agents.

References

- ChemicalBook. (n.d.). (9H-Fluoren-9-yl)MethOxy]Carbonyl (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid.

- PubChem. (n.d.). 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid.

- MedChemExpress. (n.d.). (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid.

- MedChemExpress. (n.d.). 3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid-SDS.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- ResearchGate. (2019). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions.

- E. Atherton, C. Logan, R. Sheppard. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1, 538-546.

- Molbase. (n.d.). (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.

- MedChemExpress. (n.d.). (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid.

- BLDpharm. (n.d.). 150114-97-9|(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)propanoic acid.

- S. A. E. Van der Werf, et al. (1994). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 676(2), 351-360.

Sources

- 1. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. | Semantic Scholar [semanticscholar.org]

- 2. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid [myskinrecipes.com]

- 4. This compound | C19H19NO4 | CID 5020712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 150114-97-9|(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)propanoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid (CAS: 193954-26-6)

<

Introduction: The Strategic Value of a Non-canonical Amino Acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of non-proteinogenic amino acids into peptide architectures represents a powerful tool for innovation.[1] Among these, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, also known to chemists as Fmoc-L-β-homoalanine or (S)-3-(Fmoc-amino)-butyric acid, has emerged as a pivotal building block.[2] Its unique β-amino acid structure, where the amino group is attached to the β-carbon rather than the α-carbon, imparts novel conformational properties and enhanced stability to synthetic peptides.[1][3] This guide provides an in-depth technical exploration of this compound, from its fundamental chemical properties to its advanced applications in solid-phase peptide synthesis (SPPS) and beyond, tailored for researchers, scientists, and drug development professionals.

I. Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-L-β-homoalanine is foundational to its effective application. These properties dictate its behavior in solution, its reactivity in synthetic protocols, and its storage requirements.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 193954-26-6 | [2] |

| Molecular Formula | C₁₉H₁₉NO₄ | [2] |

| Molecular Weight | 325.36 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [2] |

| Optical Rotation | [a]D20 = 11 ± 2º (c=1 in DMF) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [4] |

| Storage Conditions | 0 - 8 °C | [2] |

This table summarizes the key physical and chemical properties of the title compound, providing essential data for its handling, storage, and use in experimental settings.

II. The Cornerstone of Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-β-homoalanine lies in its role as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2][5] The Fmoc protecting group is central to this methodology, offering a robust and versatile strategy for the stepwise elongation of peptide chains on a solid support.[5][]

The Rationale Behind Fmoc Chemistry

The Fmoc group, developed by Carpino and Han in 1970, has become the dominant choice for Nα-protection in SPPS due to several key advantages over the older Boc/Benzyl approach.[7][8] The core of its utility is the principle of orthogonality: the Fmoc group is labile to mild basic conditions, while the side-chain protecting groups (often tert-butyl based) are stable to base but are cleaved by strong acid.[9][10] This allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without compromising the integrity of the side chains.[10]

The milder reaction conditions of Fmoc chemistry are particularly advantageous for the synthesis of complex peptides and those containing post-translational modifications like phosphorylation or glycosylation, which may not be stable under the harsh acidic conditions required for Boc deprotection.[7][8]

The Mechanism of Fmoc Deprotection: A Base-Induced β-Elimination

The removal of the Fmoc group is a critical and repetitive step in SPPS. It proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[9][10]

-

Proton Abstraction: A mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][11] This is the rate-determining step.

-

β-Elimination: The resulting carbanion is unstable and undergoes a β-elimination, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates to liberate the free amino group of the peptide chain.[9][12]

-

DBF Scavenging: The reactive DBF is trapped by the excess secondary amine (piperidine) in the deprotection solution to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide.[9][11]

III. Experimental Protocol: Incorporation of Fmoc-L-β-homoalanine into a Peptide Sequence

The following protocol outlines a standard cycle for the incorporation of Fmoc-L-β-homoalanine into a growing peptide chain using manual solid-phase peptide synthesis.

Materials and Reagents:

-

Fmoc-L-β-homoalanine (CAS: 193954-26-6)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Peptide synthesis grade Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Resin: Pre-loaded with the C-terminal amino acid or a suitable linker (e.g., Wang resin, Rink amide resin)

-

Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

-

Syringe reaction vessel with a frit

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-β-homoalanine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Note: Coupling times for β-amino acids may need to be extended compared to α-amino acids due to potentially lower coupling efficiency.[1]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines on the resin.[13] A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction.

-

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

IV. Advanced Applications and Scientific Implications

The incorporation of 3-aminobutanoic acid derivatives like Fmoc-L-β-homoalanine into peptides opens up a fascinating area of chemical biology and drug design.[1][14]

Inducing Novel Secondary Structures and Enhancing Stability

Unlike peptides composed exclusively of α-amino acids, which predominantly form α-helices and β-sheets, peptides containing β-amino acids (β-peptides) can adopt unique and stable secondary structures, such as various helices (8-helix, 10-helix, 12-helix, 14-helix) and turns.[1][3] This structural diversity is a key driver for their application in various fields.[1]

A significant advantage of β-peptides is their enhanced resistance to enzymatic degradation.[1][3] Proteases, which are highly specific for the peptide bonds of α-amino acids, generally do not recognize or cleave the backbone of β-peptides. This leads to a longer in vivo half-life, a highly desirable property for the development of peptide-based therapeutics.[1][15]

Applications in Drug Development and Biomaterials

The unique properties of β-peptides make them attractive candidates for a range of applications:

-

Drug Development: Fmoc-L-β-homoalanine is used to create novel therapeutic peptides with improved bioactivity and specificity.[2] These peptides can function as enzyme inhibitors or mimic the structure of natural peptides to modulate biological pathways.[1][2] There is also emerging research on aminobutanoic acid-based compounds as inhibitors for cancer treatment.[16]

-

Biomaterials: The well-defined and stable conformations of β-peptides can be exploited to create novel biomaterials, such as hydrogels and nanotubes, for applications in tissue engineering and controlled drug delivery.[1]

-

Bioconjugation: This amino acid derivative can be used to modify biomolecules, facilitating the attachment of drugs or imaging agents to proteins for targeted therapies and diagnostics.[2]

V. Analytical Techniques for Synthesis Monitoring

Ensuring the fidelity of the peptide synthesis process is paramount. Several analytical techniques are employed to monitor the key steps of Fmoc deprotection and coupling.

Table 2: Comparison of Analytical Techniques for SPPS Monitoring

| Technique | Principle | Application | Type |

| Kaiser Test (Ninhydrin Test) | Colorimetric reaction with primary amines. | Confirms completion of coupling (absence of free amines). | Qualitative |

| UV-Vis Spectroscopy | Measures the UV absorbance of the DBF-piperidine adduct released during Fmoc deprotection.[13] | Quantifies the initial loading of the first Fmoc-amino acid on the resin.[13] | Quantitative |

| High-Performance Liquid Chromatography (HPLC) | Separates the peptide from cleavage byproducts. Chiral HPLC can be used to assess enantiomeric purity.[2] | Assesses the purity of the final cleaved peptide and can be used to monitor reaction completion. | Quantitative |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the synthesized peptide. | Confirms the molecular weight of the final product, verifying the correct sequence assembly. | Quantitative |

This table compares common analytical methods used to ensure the quality and success of each step in the solid-phase peptide synthesis process.

VI. Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists and drug developers to venture beyond the confines of the natural peptide world. Its ability to confer proteolytic resistance and induce novel secondary structures makes it an invaluable component in the design of next-generation peptide therapeutics, advanced biomaterials, and novel biochemical probes.[1][2][3] As our understanding of the relationship between peptide structure and function continues to grow, the demand for specialized building blocks like Fmoc-L-β-homoalanine is set to increase, promising new frontiers in medicinal chemistry and materials science.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Protheragen. (n.d.). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link][5]

-

Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link][11]

-

Bandala, Y., & Juaristi, E. (2018). Applications of β-Peptides in Chemistry, Biology, and Medicine. World Scientific Publishing. Retrieved from [Link][14]

-

Khan Academy. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link][8]

-

Gellman, S. H. (2010). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Design and Synthesis of β-Peptides With Biological Activity. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-beta-HAla-OH. Retrieved from [Link]

-

ChemBK. (2024). (R)-2-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)butanoic acid. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link][16]

-

Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

-

Le, S., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Retrieved from [Link]

-

Al-Hamdani, S. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Retrieved from [Link]

-

Wang, H., et al. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. Nature Chemistry. Retrieved from [Link]

-

Saghiyan, A. S., et al. (2005). Substituted α‐Aminobutanoic Acids via Michael Addition Reactions of Nucleophiles to New Chiral Ni(II) Complexes of Dehydroaminobutanoic Acid. Synthetic Communications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Beta-peptide - Wikipedia [en.wikipedia.org]

- 4. Fmoc-L-beta-homoalanine | 193954-26-6 [chemicalbook.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. worldscientific.com [worldscientific.com]

- 15. Beta-peptide [bionity.com]

- 16. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-L-β-Homoalanine (Fmoc-β-HoAla-OH) in Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of N-α-Fmoc-L-β-homoalanine (Fmoc-β-HoAla-OH), a non-canonical amino acid increasingly utilized in the design of novel peptides and peptidomimetics. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS), and discuss the analytical methodologies required for the robust characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties conferred by β-amino acid incorporation.

Introduction: The Role of β-Amino Acids in Peptide Design

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. While canonical α-amino acids dominate the landscape of natural proteins, β-amino acids, which possess an additional carbon atom in their backbone, offer a compelling toolkit for modulating peptide structure and function. The introduction of a β-amino acid, such as L-β-homoalanine, extends the peptide backbone, altering the spatial arrangement of side chains and introducing a higher degree of conformational flexibility. This structural perturbation can lead to the formation of unique secondary structures, such as helices and turns, and critically, can confer enhanced resistance to enzymatic degradation by proteases, a significant hurdle in the development of peptide therapeutics.

Fmoc-L-β-HoAla-OH is a key building block in this endeavor, featuring the acid-stable, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, making it perfectly suited for the most common and versatile method of peptide synthesis: Fmoc-SPPS.[1]

Core Properties of Fmoc-L-β-HoAla-OH

A thorough understanding of the physicochemical properties of the building block is paramount for successful synthesis. The key characteristics of Fmoc-L-β-HoAla-OH are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 325.36 g/mol | [2][3] |

| Molecular Formula | C₁₉H₁₉NO₄ | [2][3][4] |

| CAS Number | 193954-26-6 | [2][3][4] |

| Synonyms | Fmoc-L-β-HomoAla-OH, (S)-3-(Fmoc-amino)butyric acid | [2][3] |

| Appearance | White to off-white powder | [2] |

| Purity (Typical) | ≥98.0% (HPLC) | [3] |

| Storage Temperature | 2-8°C | [3] |

| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) | [2][5] |

Experimental Protocol: Incorporation of Fmoc-L-β-HoAla-OH via Manual Fmoc-SPPS

This section provides a detailed, step-by-step methodology for the incorporation of Fmoc-L-β-HoAla-OH into a growing peptide chain on a solid support. The protocol is based on standard, well-established Fmoc-SPPS chemistry.[4][6]

Rationale Behind Reagent Selection

-

Resin: The choice of resin dictates the C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is appropriate. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[4]

-

Solvent: High-purity, amine-free N,N-dimethylformamide (DMF) is crucial. Amine contaminants can cause premature Fmoc deprotection, leading to deletion sequences.[4]

-

Deprotection Reagent: A 20% solution of piperidine in DMF is the standard for efficient Fmoc group removal via a β-elimination mechanism.[1]

-

Coupling Reagents: A combination of a coupling activator and a base is used to form the peptide bond. Here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activator and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. This combination is highly efficient and minimizes racemization.[7]

Step-by-Step Workflow (0.1 mmol scale)

This protocol assumes the synthesis has already commenced and the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

-

Resin Preparation:

-

The peptide-resin from the previous cycle should be contained within a suitable reaction vessel (e.g., a fritted syringe or automated synthesizer column).

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove any residual piperidine from the deprotection step. This is a critical wash to prevent neutralization of the subsequent coupling reagents.

-

-

Amino Acid Activation:

-

In a separate glass vial, dissolve Fmoc-L-β-HoAla-OH (130.2 mg, 0.4 mmol, 4 eq.) and HATU (144.5 mg, 0.38 mmol, 3.8 eq.) in 3 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the vial.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color. Causality: Pre-activation converts the carboxylic acid of the Fmoc-amino acid into a more reactive ester intermediate, priming it for rapid and efficient reaction with the free amine on the peptide-resin.[7]

-

-

Coupling Reaction:

-

Add the activated Fmoc-L-β-HoAla-OH solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture (e.g., by bubbling nitrogen, shaking, or rocking) for 1-2 hours at room temperature. Insight: While many standard α-amino acids couple within 30-60 minutes, β-amino acids can sometimes exhibit slower coupling kinetics due to steric differences. A slightly extended coupling time ensures the reaction proceeds to completion.

-

To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete coupling.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

-

Wash with Dichloromethane (DCM) (3 x 10 mL) and a final wash with DMF (2 x 10 mL) to prepare the resin for the next cycle.

-

-

Cycle Repetition:

-

The process of deprotection (Step 1 of the next cycle) and coupling can now be repeated with the next desired amino acid until the full peptide sequence is assembled.

-

Workflow Visualization

The following diagram illustrates the core iterative cycle of Fmoc-SPPS for incorporating Fmoc-L-β-HoAla-OH.

Caption: Iterative workflow for Fmoc-SPPS incorporation of Fmoc-L-β-HoAla-OH.

Final Cleavage and Purification

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and all acid-labile side-chain protecting groups must be removed simultaneously.

-

Cleavage Cocktail: A standard and highly effective cleavage cocktail is Reagent K.[8]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups. The other components act as scavengers to trap the highly reactive cationic species generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.[8]

-

-

Procedure:

-

Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 30 minutes.

-

Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization of β-HoAla-Containing Peptides

Robust analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

| Technique | Purpose | Expected Outcome |

| RP-HPLC | Assess purity and quantify the final product. | A major peak corresponding to the target peptide, with purity typically >95% after purification. |

| Mass Spectrometry (MS) | Confirm the molecular weight and primary sequence. | The observed mass should match the calculated theoretical mass of the peptide containing the β-homoalanine residue.[9] |

| Tandem MS (MS/MS) | Verify the amino acid sequence. | Fragmentation analysis should confirm the position of the β-homoalanine residue within the peptide sequence. The extra CH₂ group in the backbone will result in a characteristic mass difference in the fragment ions. |

| NMR Spectroscopy | Determine the three-dimensional structure and conformation in solution. | Analysis of NOE signals and coupling constants can reveal the conformational preferences induced by the β-homoalanine residue, confirming its impact on the peptide's secondary structure.[10] |

Conclusion and Field Insights

Fmoc-L-β-HoAla-OH is a powerful and versatile building block for the synthesis of modified peptides. Its successful incorporation, achieved through well-established Fmoc-SPPS protocols, allows for the rational design of peptidomimetics with enhanced stability and novel conformational properties. The key to success lies in the use of high-quality reagents, appropriate coupling strategies to overcome potentially slower reaction kinetics, and rigorous analytical characterization of the final product. The insertion of a β-homoalanine residue is more than a simple homologation; it is a strategic decision to alter the peptide's structural landscape, often leading to molecules with superior therapeutic potential compared to their all-α-amino acid counterparts.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

- This cit

- This cit

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27. Retrieved from [Link]

- This cit

-

Toniolo, C., et al. (1993). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. International journal of peptide and protein research, 41(2), 181-186. Retrieved from [Link]

- This cit

- This cit

- This cit

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

- This cit

- This cit

- This cit

-

Hart, S. A., et al. (2014). Designing Methodology for the Incorporation of Beta-Amino Acids into Protein Tertiary Structures. D-Scholarship@Pitt. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. Beta-alanine containing cyclic peptides with predetermined turned structure. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Fmoc-L-beta-homoalanine in Organic Solvents

Introduction

Fmoc-L-beta-homoalanine is a pivotal building block in modern peptide synthesis, prized for its role in creating peptidomimetics with enhanced stability and unique conformational properties.[1] As researchers and drug development professionals push the boundaries of peptide-based therapeutics, a comprehensive understanding of the solubility of this key reagent is paramount. Inefficient dissolution can lead to significant challenges in solid-phase peptide synthesis (SPPS), including incomplete coupling reactions, resin aggregation, and ultimately, compromised purity and yield of the target peptide.

This guide provides a deep dive into the solubility characteristics of Fmoc-L-beta-homoalanine in a range of organic solvents commonly employed in peptide synthesis. We will explore the theoretical underpinnings of its solubility, present a framework for quantitative analysis, and offer detailed, field-proven protocols for its determination. This document is designed to empower researchers to make informed decisions on solvent selection, optimize reaction conditions, and troubleshoot solubility-related issues, thereby ensuring the integrity and success of their synthetic endeavors.

Physicochemical Properties of Fmoc-L-beta-homoalanine

A foundational understanding of the physicochemical properties of Fmoc-L-beta-homoalanine is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | [1] |

| Synonyms | Fmoc-L-β-HomoAla-OH, (S)-3-(Fmoc-amino)-butyric acid | [2] |

| CAS Number | 193954-26-6 | [1][2] |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |

| Molecular Weight | 325.36 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

The structure of Fmoc-L-beta-homoalanine, featuring the bulky, nonpolar fluorenylmethoxycarbonyl (Fmoc) protecting group and the polar carboxylic acid moiety, dictates its amphiphilic nature and complex solubility profile.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of understanding solubility. The extent to which Fmoc-L-beta-homoalanine dissolves in a particular organic solvent is governed by the balance of intermolecular forces between the solute and the solvent molecules. Key solvent properties that influence this equilibrium include:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant or polarity index, determines its ability to solvate charged or polar species.[3][4] Polar solvents will more effectively solvate the carboxylic acid group of Fmoc-L-beta-homoalanine.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the carboxylic acid and the N-H group of the carbamate linker in Fmoc-L-beta-homoalanine, enhancing solubility.[5][6]

-

Van der Waals Forces: Nonpolar interactions, such as van der Waals forces, play a significant role in the dissolution of the large, aromatic Fmoc group.[7]

A successful solvent for Fmoc-L-beta-homoalanine will effectively solvate both its polar and nonpolar regions.

Qualitative Solubility Overview

Based on empirical observations and chemical principles, Fmoc-L-beta-homoalanine is known to be soluble in a range of common organic solvents used in peptide synthesis. These include:

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally effective due to their high polarity and ability to solvate both the peptide backbone and the Fmoc group.

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can dissolve Fmoc-L-beta-homoalanine, primarily through dipole-dipole and van der Waals interactions with the Fmoc group.

-

Ethers: Tetrahydrofuran (THF) can be a moderately effective solvent.

-

Ketones: Acetone is also a viable solvent.

-

Esters: Ethyl acetate can dissolve Fmoc-L-beta-homoalanine.

It is important to note that the term "soluble" is qualitative. For precise and reproducible experimental design, quantitative solubility data is indispensable.

Quantitative Solubility Data of Fmoc-L-beta-homoalanine (Illustrative)

The following table presents an illustrative framework for the quantitative solubility of Fmoc-L-beta-homoalanine in various organic solvents at room temperature (25°C). Researchers are strongly encouraged to determine these values empirically using the protocols provided in this guide, as solubility can be influenced by factors such as solute purity, solvent grade, and ambient temperature.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Illustrative Solubility (mg/mL) at 25°C |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 200 |

| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 32.2 | > 200 |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | > 200 |

| Dichloromethane (DCM) | 3.1 | 8.93 | ~ 50 |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | ~ 75 |

| Acetonitrile (ACN) | 5.8 | 37.5 | ~ 20 |

| Ethyl Acetate | 4.4 | 6.02 | ~ 30 |

| Acetone | 5.1 | 20.7 | ~ 60 |

Experimental Protocols for Solubility Determination

To ensure the accuracy and reliability of solubility data, a systematic and well-controlled experimental approach is crucial. Two robust methods for determining the solubility of Fmoc-L-beta-homoalanine are presented below.

Method 1: Gravimetric Determination of Solubility

This method is a straightforward approach for determining solubility by measuring the mass of solute dissolved in a known mass of a saturated solution.

Diagram of Gravimetric Solubility Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume of the desired organic solvent (e.g., 5 mL).

-

Add an excess amount of Fmoc-L-beta-homoalanine to each vial, ensuring that there is undissolved solid at the bottom.

-

Seal the vials and place them in a temperature-controlled shaker or stirrer (e.g., 25°C) for a sufficient equilibration time (typically 24-48 hours).[8]

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry container.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the Fmoc-L-beta-homoalanine.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

Mass of solute: (Weight of container with solute) - (Weight of empty container).

-

Solubility (mg/mL): (Mass of solute in mg) / (Volume of supernatant in mL).

-

Method 2: Shake-Flask Method with HPLC Quantification

This method is considered the gold standard for solubility determination, offering high accuracy and precision.[9]

Diagram of Shake-Flask with HPLC Quantification Workflow

Caption: Workflow for Shake-Flask Method with HPLC Quantification.

Step-by-Step Methodology:

-

Preparation of Saturated Solution and Standards:

-

Prepare saturated solutions of Fmoc-L-beta-homoalanine in the desired solvents as described in Method 1.

-

Prepare a series of standard solutions of Fmoc-L-beta-homoalanine of known concentrations in each solvent to be tested.

-

-

Sample Preparation for HPLC:

-

After equilibration of the saturated solution, carefully withdraw a portion of the supernatant.

-

Immediately filter the supernatant through a 0.2 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the corresponding solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the standard solutions and the diluted sample solution by reverse-phase HPLC (RP-HPLC). The Fmoc group has a strong UV absorbance, typically monitored at 265 nm or 301 nm.[10]

-

A typical mobile phase system would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of Fmoc-L-beta-homoalanine in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Troubleshooting Poor Solubility

In instances where Fmoc-L-beta-homoalanine exhibits poor solubility in a desired solvent system, the following strategies can be employed:

-

Sonication: The use of an ultrasonic bath can help to break up aggregates and facilitate dissolution.

-

Gentle Warming: Cautious heating (e.g., to 30-40°C) can increase the rate and extent of dissolution. However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation of the Fmoc group.

-

Co-solvent Systems: The addition of a small amount of a stronger solubilizing agent (e.g., adding a small percentage of DMSO or NMP to DCM) can significantly enhance solubility.

Conclusion

A thorough understanding and accurate determination of the solubility of Fmoc-L-beta-homoalanine are critical for the successful and efficient synthesis of novel peptides. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a framework for its quantitative assessment, and detailed, actionable protocols for its determination. By leveraging this information, researchers, scientists, and drug development professionals can proactively address potential solubility challenges, optimize their synthetic strategies, and ultimately, accelerate the discovery and development of next-generation peptide-based therapeutics.

References

-

Hunter, C. A. Hydrogen bonding properties of non-polar solvents. Org. Biomol. Chem., 2014, 12 , 5634-5640. [Link]

-

Helmenstine, A. M. How to Make a Saturated Solution. ThoughtCo. [Link]

-

Okumu, A., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 2014, 21 (2), 6-11. [Link]

-

Quora. How do you perform the shake flask method to determine solubility? [Link]

-

Quora. How to prepare a saturated solution. [Link]

-

BYJU'S. How to Prepare a Saturated Solution? [Link]

-

Academia.edu. Determination of Solubility by Gravimetric Method. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

LookChem. Fmoc-L-beta-homoalanine, CasNo.193954-26-6. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Embibe. Preparing a Saturated Solution of Common Salt - Lab Experiments. [Link]

-

Solubility of Things. Validation of Analytical Methods. [Link]

-

Tongsheng Amino Acid. 193954-26-6 Fmoc-L-beta-homoalanine manufacturer. [Link]

-

Reddit. How do you create saturated solutions? : r/labrats. [Link]

-

Aapptec Peptides. Fmoc-beta-HAla-OH [193954-26-6]. [Link]

-

Wikipedia. Solvent. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Shodex. Polarities of Solvents. [Link]

-

ResearchGate. How do you distinguish the polarity of organic solvent? [Link]

-

Shodex. Polarities of Solvents. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Journal of Chromatographic Science. High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. [Link]

-

PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

Macrogroup. Dielectric Constant of Common solvents. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

PubMed Central. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

-

MDPI. Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. [Link]

-

Journal of Food Science. HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. [Link]

-

The Pharma Journal. Determination of solubility by gravimetric method: A brief review. [Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Chemistry LibreTexts. 3.1: Physical properties of organic compounds. [Link]

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

QuickTakes. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry. [Link]

-

Wikipedia. Gravimetric analysis. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Method development and validation for dissolution testings. [https://www.rjpbcs.com/pdf/2012/3(4)/[11].pdf]([Link]11].pdf)

-

American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Polarity Index [macro.lsu.edu]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dielectric Constant [macro.lsu.edu]

A Technical Guide to the Spectral Analysis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, a derivative of β-homoalanine, is a crucial building block in the synthesis of modified peptides and peptidomimetics. The incorporation of the β-amino acid structure can induce unique conformational constraints and proteolytic stability in peptides, making it a valuable tool in drug discovery and development. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and quality of the final synthetic products. This in-depth technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound, offering insights into the interpretation of the data and the experimental protocols for their acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum of this molecule is characterized by distinct signals corresponding to the protons of the fluorenyl group, the methoxycarbonyl linker, and the butanoic acid backbone. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred due to its ability to dissolve the compound and to avoid exchange of the acidic and amide protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | COOH |

| ~7.90 | d | 2H | Fmoc H4, H5 |

| ~7.70 | t | 2H | Fmoc H1, H8 |

| ~7.42 | t | 2H | Fmoc H3, H6 |

| ~7.33 | t | 2H | Fmoc H2, H7 |

| ~7.25 | d | 1H | NH |

| ~4.30 - 4.20 | m | 3H | Fmoc CH, CH₂ |

| ~3.90 | m | 1H | CH-NH |

| ~2.40 | d | 2H | CH₂-COOH |

| ~1.10 | d | 3H | CH₃ |

Interpretation:

-

Aromatic Region (7.0-8.0 ppm): The eight protons of the fluorenyl group typically appear as a set of four distinct multiplets due to their chemical non-equivalence.

-

Amide and Carboxylic Protons: The amide proton (NH) and the carboxylic acid proton (COOH) are expected to be downfield, with the carboxylic acid proton often appearing as a broad singlet.

-

Fmoc Linker Protons: The methine (CH) and methylene (CH₂) protons of the Fmoc group are diastereotopic and will likely appear as a complex multiplet.

-

Butanoic Acid Backbone: The methine proton adjacent to the nitrogen (CH-NH) will be a multiplet due to coupling with the neighboring methyl and methylene protons. The methylene protons adjacent to the carboxylic acid (CH₂-COOH) will appear as a doublet, and the terminal methyl group (CH₃) will be an upfield doublet.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides complementary information to ¹H NMR, confirming the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a higher concentration of the sample is generally required for acquisition.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | COOH |

| ~156.0 | C=O (urethane) |

| ~144.0 | Fmoc C4a, C4b |

| ~141.0 | Fmoc C8a, C9a |

| ~128.0 | Fmoc C1, C8 |

| ~127.5 | Fmoc C4, C5 |

| ~125.5 | Fmoc C2, C7 |

| ~120.0 | Fmoc C3, C6 |

| ~65.5 | Fmoc CH₂ |

| ~47.0 | Fmoc CH |

| ~45.0 | CH-NH |

| ~41.0 | CH₂-COOH |

| ~20.0 | CH₃ |

Interpretation:

-

Carbonyl Carbons: The carboxylic acid carbonyl (COOH) and the urethane carbonyl (C=O) are the most downfield signals.

-

Aromatic Carbons: The fluorenyl group will show a series of signals in the aromatic region (120-145 ppm).

-

Aliphatic Carbons: The carbons of the Fmoc linker and the butanoic acid backbone will appear in the upfield region of the spectrum.

C. Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Tune and shim the probe to the DMSO-d₆ lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans (typically 1024 or more) will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The IR spectrum of this compound will be dominated by characteristic absorptions from the carboxylic acid, urethane, and aromatic moieties. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Expected IR Absorption Bands (ATR-FTIR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (urethane) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong, sharp | C=O stretch (carboxylic acid) |

| ~1690 | Strong, sharp | C=O stretch (urethane) |

| ~1600, 1480, 1450 | Medium | C=C stretch (aromatic) |

| ~1530 | Medium | N-H bend (urethane) |

| ~1250 | Strong | C-O stretch (urethane) |

| ~760, 740 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

O-H and N-H Stretching Region: A very broad absorption from 3300 to 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The N-H stretch of the urethane will appear as a sharper band around 3300 cm⁻¹.

-

Carbonyl Stretching Region: Two strong, sharp peaks are expected for the carbonyl groups. The carboxylic acid C=O stretch will be around 1710 cm⁻¹, while the urethane C=O stretch will be at a slightly lower wavenumber, around 1690 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the fluorenyl group will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-O stretching and C-H bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

A. Experimental Protocol for ATR-FTIR Spectroscopy

Trustworthiness: This protocol ensures good contact between the sample and the ATR crystal for a high-quality spectrum.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, non-volatile molecules like Fmoc-protected amino acids. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Expected Mass Spectrometry Data (ESI-HRMS):

| Ion | Calculated m/z |

| [M+H]⁺ | 326.1387 |

| [M+Na]⁺ | 348.1206 |

| [M-H]⁻ | 324.1241 |

Interpretation:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. The sodium adduct [M+Na]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ will be prominent.

-

High-Resolution Data: HRMS allows for the precise determination of the molecular formula by comparing the experimentally measured mass with the calculated mass.

-